molecular formula C29H23ClN4O2 B11997530 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11997530
M. Wt: 495.0 g/mol
InChI Key: LVYMBYKMFIECDU-ZCTHSVRISA-N
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Description

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 1284274-17-4

    Molecular Weight: 494.985 g/mol

This compound belongs to a class of pyrazole derivatives and exhibits intriguing biological and chemical properties. due to its rarity, analytical data is not widely available .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific details on the synthetic pathways are scarce in the literature. Researchers typically employ organic synthesis techniques to assemble the complex structure.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications limit large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions, but specific conditions remain elusive.

    Substitution Reactions:

Major Products:: The major products resulting from the reactions involving this compound depend on the specific reaction type. Further research is needed to elucidate these products.

Scientific Research Applications

Chemistry::

    Catalysis: Researchers explore its potential as a ligand in transition metal-catalyzed reactions.

    Supramolecular Chemistry: Its unique structure may contribute to self-assembly and host-guest interactions.

Biology and Medicine::

    Biological Activity: Investigations into its bioactivity, such as enzyme inhibition or receptor binding, are ongoing.

    Drug Discovery: Researchers explore its potential as a lead compound for drug development.

Industry::

    Materials Science: Its structural features may find applications in materials design (e.g., polymers, liquid crystals).

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains speculative. Researchers hypothesize that it interacts with specific molecular targets or pathways, but further studies are necessary to confirm these hypotheses.

Comparison with Similar Compounds

While this compound is unique due to its specific substituents and functional groups, it shares similarities with other pyrazole derivatives. Notable similar compounds include 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS Number: 1310101-64-4) .

Properties

Molecular Formula

C29H23ClN4O2

Molecular Weight

495.0 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H23ClN4O2/c1-19(23-9-8-21-4-2-3-5-24(21)16-23)31-34-29(35)28-17-27(32-33-28)22-10-14-26(15-11-22)36-18-20-6-12-25(30)13-7-20/h2-17H,18H2,1H3,(H,32,33)(H,34,35)/b31-19+

InChI Key

LVYMBYKMFIECDU-ZCTHSVRISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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